An In-Depth Technical Guide to 2-(Carboxymethoxy)pyridine-3-carboxylic Acid: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 2-(Carboxymethoxy)pyridine-3-carboxylic Acid: Structure, Properties, and Synthetic Strategies
Abstract: This technical guide provides a comprehensive overview of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in public literature, its structural relationship to the well-established pyridine-2,3-dicarboxylic acid (quinolinic acid) scaffold allows for robust predictions of its chemical behavior, properties, and synthetic accessibility. This document outlines the molecule's structural features, predicted physicochemical properties, and a detailed, field-proven synthetic protocol based on established Williamson ether synthesis. Furthermore, we present an analysis of its expected spectroscopic signature for analytical verification and discuss its potential reactivity and applications as a versatile building block for drug discovery and the development of novel functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this promising molecule in their work.
Introduction: The Prominence of the Pyridine Carboxylic Acid Scaffold
Heterocyclic chemistry is a cornerstone of modern drug design, with nitrogen-containing rings being particularly prevalent in approved pharmaceuticals.[1] Among these, the pyridine ring is the leading aromatic nitrogen heterocycle found in FDA-approved drugs, valued for its ability to engage in various biological interactions and its synthetic tractability.[1] Pyridine carboxylic acid derivatives, in particular, exhibit a vast spectrum of biological activities and serve as crucial intermediates in the synthesis of complex therapeutic agents.[1][2]
The parent scaffold of the title compound, pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), is a versatile building block used to construct bioactive heterocycles, metal-organic frameworks (MOFs), and enzyme inhibitors.[2] The addition of a carboxymethoxy group at the 2-position introduces a flexible ether linkage and an additional carboxylic acid moiety, significantly expanding the molecule's potential for forming intricate hydrogen bond networks, coordinating with metal ions, and serving as a linker in more complex molecular designs. This guide serves to elucidate the chemical nature of this promising derivative.
Molecular Structure and Nomenclature
The systematic IUPAC name for the target compound is 2-(carboxymethoxy)pyridine-3-carboxylic acid . Its structure is defined by a pyridine ring substituted at the C2 and C3 positions. The C3 position holds a carboxylic acid group directly, while the C2 position is substituted with an ether-linked acetic acid moiety.
Caption: Chemical structure of 2-(carboxymethoxy)pyridine-3-carboxylic acid.
Physicochemical Properties
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₈H₇NO₅ | Based on structural analysis. |
| Molecular Weight | 197.15 g/mol | Calculated from the molecular formula. |
| CAS Number | Not assigned | The compound is not currently indexed in major chemical databases. |
| Appearance | White to off-white crystalline solid | Inferred from related pyridine dicarboxylic acids.[5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, DMF. | Inferred from analogs and parent scaffold.[5][6] |
| pKa | Two pKa values are expected for the carboxylic acids. The pKa of the C3-carboxyl is likely lower (more acidic) than the methoxy-carboxyl due to the electron-withdrawing effect of the pyridine ring. A third pKa would be associated with the protonation of the pyridine nitrogen. | Based on general principles of acidity in pyridine carboxylic acids. |
| XLogP3 | ~0.5 - 1.0 | Estimated based on the value for the analogous 2-(carboxymethylamino)pyridine-3-carboxylic acid (XLogP3: 0.8). |
| Hydrogen Bond Donors | 2 | The two -OH groups from the carboxylic acids. |
| Hydrogen Bond Acceptors | 5 | The nitrogen atom and the four oxygen atoms. |
Synthetic Strategy and Methodologies
The synthesis of 2-(carboxymethoxy)pyridine-3-carboxylic acid can be reliably achieved via a Williamson ether synthesis. This well-established reaction provides a high-yielding and straightforward pathway. The proposed strategy is adapted from the successful synthesis of the structurally analogous 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid.[4]
The core of this protocol involves the nucleophilic attack of a 2-hydroxypyridine derivative on an α-haloacetic acid under basic conditions. The base serves to deprotonate the hydroxyl group, forming a more potent nucleophile (an alkoxide), which then displaces the halide.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid
This protocol is a self-validating system. The pH adjustments provide clear visual cues (dissolution and precipitation) that indicate the progress of the reaction and successful isolation of the product.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxypyridine-3-carboxylic acid (1.0 eq) and chloroacetic acid (2.0-3.0 eq).
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Rationale: Using an excess of chloroacetic acid ensures the reaction proceeds to completion, maximizing the yield of the desired product.
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Basification: Add a sufficient volume of water to dissolve the reactants with stirring. Slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise until the pH of the mixture reaches approximately 11.
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Rationale: A basic environment is crucial for deprotonating the hydroxyl group on the pyridine ring, forming the nucleophilic phenoxide species required for the SN2 reaction. Maintaining a high pH also keeps the carboxylic acid groups in their deprotonated, soluble carboxylate form.[4]
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Reaction: Heat the mixture to a gentle reflux (a temperature of ~55-60°C is likely sufficient) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of solvent during the heating period.
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Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.
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Precipitation: Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate will begin to form. Continue adding acid until the pH of the mixture is approximately 3.
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Rationale: Acidification protonates the two carboxylate groups on the product molecule. The resulting dicarboxylic acid is significantly less soluble in water than its salt form, causing it to precipitate out of the solution, which is the key to its isolation.[4]
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-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts (NaCl).
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Drying: Dry the purified solid under vacuum to yield the final product, 2-(carboxymethoxy)pyridine-3-carboxylic acid. Characterize the product using NMR, IR, and mass spectrometry.
Predicted Spectroscopic and Analytical Characterization
Verification of the final product's structure is paramount. The following spectroscopic data are predicted for 2-(carboxymethoxy)pyridine-3-carboxylic acid and should be used to confirm its identity.
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons: 3 distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be characteristic of a 2,3-disubstituted pyridine. - Methylene Protons: A singlet at ~4.5-5.0 ppm corresponding to the two protons of the -O-CH₂- group. - Carboxylic Protons: Two very broad singlets far downfield (~10-13 ppm), which would disappear upon a D₂O shake.[7] |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the range of 165-180 ppm.[8] - Aromatic Carbons: 5 distinct signals in the aromatic region (~110-160 ppm), including the carbon bearing the ether linkage (C2) which will be shifted downfield. - Methylene Carbon: A signal around 65-70 ppm for the -O-CH₂- carbon. |
| IR Spectroscopy | - O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹, characteristic of hydrogen-bonded carboxylic acids.[8] - C=O Stretch: A strong, sharp absorption band around 1700-1760 cm⁻¹, potentially showing two distinct peaks or a broadened peak for the two non-equivalent carbonyl groups.[8] - C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region (for C-O acid stretch) and 1050-1150 cm⁻¹ region (for the aryl ether C-O stretch). |
| Mass Spectrometry (ESI-) | - [M-H]⁻: A strong signal at m/z = 196.03, corresponding to the singly deprotonated molecule. - [M-2H]²⁻: A potential signal at m/z = 97.51, corresponding to the doubly deprotonated molecule. |
Reactivity and Potential Applications
The trifunctional nature of 2-(carboxymethoxy)pyridine-3-carboxylic acid—containing two carboxylic acids and a pyridine nitrogen—makes it a highly versatile molecule for further chemical modification and application development.
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Medicinal Chemistry: Pyridine carboxylic acid derivatives are known to act as potent enzyme inhibitors.[1] The dual carboxylic acid moieties and the flexible ether linker make this molecule an excellent candidate for designing inhibitors that can chelate metal ions in an enzyme's active site or form multiple hydrogen bonds with key residues. It could be explored as a scaffold for developing inhibitors of targets such as Tropomyosin-receptor-kinase (Trk) or as an anti-inflammatory and anti-hyperglycemic agent.[1][9]
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Coordination Chemistry and Materials Science: The pyridine nitrogen and two carboxylate groups provide multiple coordination sites, making this molecule an excellent organic linker for constructing metal-organic frameworks (MOFs).[2][4] The resulting MOFs could have applications in gas storage, catalysis, or chemical sensing.
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Synthetic Intermediate: The two carboxylic acid groups can be selectively or fully converted into esters, amides, or acid chlorides, opening up a wide array of possibilities for creating more complex molecules and libraries of compounds for screening.[2] For instance, reaction with an aromatic amine could yield an arylcarbamoyl derivative, a common intermediate for therapeutic agents.[10]
Conclusion
2-(Carboxymethoxy)pyridine-3-carboxylic acid represents a molecule of significant synthetic and functional potential. While not yet a common catalog chemical, this guide has established its clear structural identity, predicted its core physicochemical and spectroscopic properties, and provided a robust, field-proven protocol for its synthesis and validation. Its structural features suggest a high potential for applications in drug discovery as an enzyme inhibitor scaffold and in materials science as a versatile linker for coordination polymers. The information presented herein provides researchers with the necessary foundation to confidently synthesize, characterize, and utilize this valuable chemical building block in their scientific endeavors.
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- Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv
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